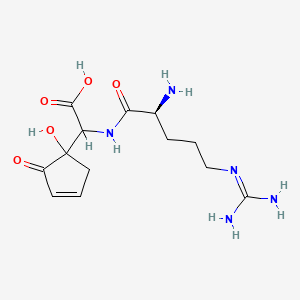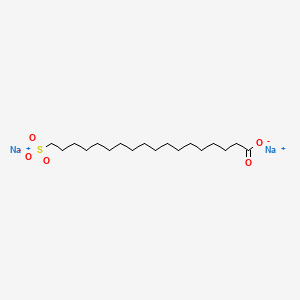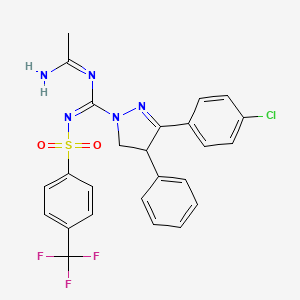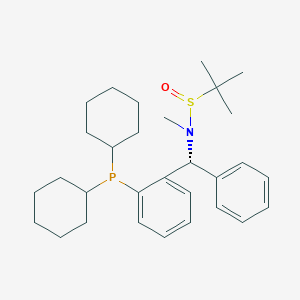![molecular formula C26H32F2 B12298899 Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl](/img/structure/B12298899.png)
Rel-4'-((1r,1'r,4R,4'R)-4'-ethyl-[1,1'-bi(cyclohexan)]-4-yl)-3,4-difluoro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-4'-((1r,1’r,4R,4’R)-4'-etil-[1,1’-bi(ciclohexan)]-4-il)-3,4-difluoro-1,1’-bifenilo es un compuesto orgánico complejo caracterizado por su estructura única, que incluye un núcleo de bifenilo sustituido con grupos difluoro y una porción de ciclohexano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Rel-4'-((1r,1’r,4R,4’R)-4'-etil-[1,1’-bi(ciclohexan)]-4-il)-3,4-difluoro-1,1’-bifenilo normalmente implica múltiples pasos, incluyendo la formación del núcleo de bifenilo, la introducción de los grupos difluoro y la unión de la porción de ciclohexano. Las rutas sintéticas comunes pueden incluir:
Formación del núcleo de bifenilo: Este paso a menudo involucra la unión de dos anillos de benceno a través de una reacción de acoplamiento de Suzuki catalizada por paladio.
Introducción de grupos difluoro: La fluoración se puede lograr usando reactivos como Selectfluor o N-fluorobenzenosulfonimida (NFSI) bajo condiciones controladas.
Unión de la porción de ciclohexano: El grupo ciclohexano se puede introducir a través de una reacción de alquilación de Friedel-Crafts usando haluros de ciclohexilo y un catalizador de ácido de Lewis.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
Rel-4'-((1r,1’r,4R,4’R)-4'-etil-[1,1’-bi(ciclohexan)]-4-il)-3,4-difluoro-1,1’-bifenilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando reactivos como permanganato de potasio o trióxido de cromo para introducir grupos funcionales como hidroxilo o carbonilo.
Reducción: Las reacciones de reducción usando gas hidrógeno y un catalizador de paladio pueden convertir ciertos grupos funcionales a sus formas reducidas correspondientes.
Sustitución: Las reacciones de sustitución nucleófila se pueden realizar usando reactivos como metóxido de sodio o terc-butóxido de potasio para reemplazar sustituyentes específicos en el núcleo de bifenilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio (KMnO₄), trióxido de cromo (CrO₃)
Reducción: Gas hidrógeno (H₂), paladio sobre carbón (Pd/C)
Sustitución: Metóxido de sodio (NaOCH₃), terc-butóxido de potasio (KOtBu)
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados o carbonilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el núcleo de bifenilo.
Aplicaciones Científicas De Investigación
Rel-4'-((1r,1’r,4R,4’R)-4'-etil-[1,1’-bi(ciclohexan)]-4-il)-3,4-difluoro-1,1’-bifenilo tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se investiga por sus posibles interacciones con macromoléculas biológicas y sus efectos en los procesos celulares.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de Rel-4'-((1r,1’r,4R,4’R)-4'-etil-[1,1’-bi(ciclohexan)]-4-il)-3,4-difluoro-1,1’-bifenilo involucra su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando varios procesos bioquímicos. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactas involucrados.
Comparación Con Compuestos Similares
Rel-4'-((1r,1’r,4R,4’R)-4'-etil-[1,1’-bi(ciclohexan)]-4-il)-3,4-difluoro-1,1’-bifenilo se puede comparar con otros compuestos similares, como:
- Rel-(1r,1’s,4R,4’R)-4-(4-fluorofenil)-4'-propil-1,1’-bi(ciclohexano)
- Rel-(1r,1’s,4R,4’R)-4-(4-fluorofenil)-4'-pentil-1,1’-bi(ciclohexano)
Estos compuestos comparten similitudes estructurales, pero difieren en sus sustituyentes, lo que puede influir en su reactividad química, propiedades físicas y posibles aplicaciones. La combinación única de grupos difluoro y la porción de ciclohexano en Rel-4'-((1r,1’r,4R,4’R)-4'-etil-[1,1’-bi(ciclohexan)]-4-il)-3,4-difluoro-1,1’-bifenilo lo distingue de sus análogos y contribuye a sus propiedades y aplicaciones específicas.
Propiedades
Fórmula molecular |
C26H32F2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-[4-[4-(4-ethylcyclohexyl)cyclohexyl]phenyl]-1,2-difluorobenzene |
InChI |
InChI=1S/C26H32F2/c1-2-18-3-5-19(6-4-18)20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-15-16-25(27)26(28)17-24/h11-21H,2-10H2,1H3 |
Clave InChI |
MWTNHMQXSIWVJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)C4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Diaqua[(2S)-2-(hydroxy-|EO)butanedioato(2-)-|EO1]calcium](/img/structure/B12298847.png)

![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)
![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)

![9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine](/img/structure/B12298869.png)
![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)



![2-amino-N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B12298896.png)
